molecular formula C10H14N2O2 B168594 N-(3-Hydroxypyridin-2-yl)pivalamide CAS No. 177744-83-1

N-(3-Hydroxypyridin-2-yl)pivalamide

Cat. No.: B168594
CAS No.: 177744-83-1
M. Wt: 194.23 g/mol
InChI Key: QTECCVGXCNCEGO-UHFFFAOYSA-N
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Description

N-(3-Hydroxypyridin-2-yl)pivalamide: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is also known by its IUPAC name, N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide . This compound is characterized by the presence of a hydroxypyridine moiety and a pivalamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypyridin-2-yl)pivalamide typically involves the reaction of 3-hydroxypyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Hydroxypyridine+Pivaloyl ChlorideThis compound\text{3-Hydroxypyridine} + \text{Pivaloyl Chloride} \rightarrow \text{this compound} 3-Hydroxypyridine+Pivaloyl Chloride→this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, including the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(3-Hydroxypyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or .

    Reduction: Reagents such as or .

    Substitution: Conditions typically involve depending on the nature of the substituent.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(3-Hydroxypyridin-2-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypyridin-2-yl)pivalamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxypyridine moiety. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison: N-(3-Hydroxypyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research .

Properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECCVGXCNCEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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